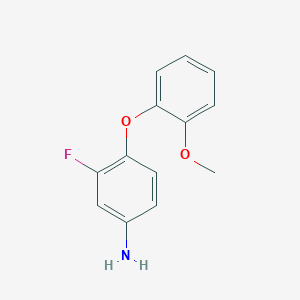

3-Fluoro-4-(2-methoxyphenoxy)aniline

描述

Contextualizing the Compound within Aromatic Amine Chemistry

Aromatic amines, or anilines, are a class of organic compounds characterized by an amino group attached to an aromatic ring. The reactivity and properties of these compounds are heavily influenced by the other substituents on the ring. In 3-Fluoro-4-(2-methoxyphenoxy)aniline, the presence of a fluorine atom, an electron-withdrawing group, and a methoxyphenoxy group, which can be electron-donating, creates a complex electronic environment that dictates its chemical behavior.

The fluorine atom can increase the metabolic stability and binding affinity of molecules that incorporate it, a desirable trait in pharmaceutical chemistry. The amine group serves as a versatile functional handle for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂FNO₂ |

| Molecular Weight | 233.24 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

This data is based on computational predictions.

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

This compound is a key building block in organic synthesis, particularly in the creation of complex molecules with potential biological activity. Its structural motifs are found in a number of kinase inhibitors, a class of drugs that are pivotal in cancer therapy. Kinase inhibitors function by blocking the action of kinases, enzymes that play a crucial role in cell signaling and growth. ed.ac.uk The dysregulation of kinase activity is a hallmark of many cancers. ed.ac.uk

The aniline (B41778) moiety of the compound allows for a variety of chemical reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in a variety of coupling reactions.

These reactions enable chemists to incorporate the 3-fluoro-4-(2-methoxyphenoxy)phenyl group into larger, more complex molecular scaffolds, making it a valuable intermediate in the synthesis of targeted therapeutics. medkoo.com

Overview of Academic Research Directions

While specific research on this compound is not extensively published, the research directions for this compound can be inferred from the broader context of medicinal chemistry and materials science.

Current and future research is likely to focus on:

Development of Novel Kinase Inhibitors: Given the prevalence of similar structures in approved and investigational kinase inhibitors, a primary research focus will be the use of this aniline as a precursor for new anti-cancer agents. Researchers are continuously exploring new derivatives to improve potency, selectivity, and pharmacokinetic profiles.

Synthesis of Bioactive Molecules: Beyond cancer, fluorinated anilines are used to create compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ossila.com

Materials Science: Fluorinated aromatic compounds are also of interest in materials science for the development of advanced polymers and organic electronic materials, such as those used in OLEDs. ossila.com The introduction of fluorine can enhance properties like thermal stability and charge transport. nbinno.com

Table 2: Related Compounds and Their Applications

| Compound Name | Application |

|---|---|

| Crizotinib | Anaplastic lymphoma kinase (ALK) and c-Met inhibitor used in cancer therapy. medkoo.com |

| Linezolid | Antibiotic medication. The intermediate 3-fluoro-4-morpholinoaniline (B119058) is structurally related. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-4-(2-methoxyphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(15)8-10(11)14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNXTTBOFQFYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Strategies for Carbon-Oxygen and Carbon-Nitrogen Bond Formation

The construction of the core structure of 3-Fluoro-4-(2-methoxyphenoxy)aniline involves the formation of a crucial carbon-oxygen (diaryl ether) bond and ensuring the presence of the aniline (B41778) moiety. These transformations are typically achieved through a multi-step sequence, with SNAr reactions being the most prevalent and well-documented approach.

The SNAr mechanism is the cornerstone for synthesizing the diaryl ether framework of the target molecule. This pathway involves the reaction of an electron-deficient aryl halide with a nucleophile, proceeding through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.comnih.gov The reaction is highly dependent on the electronic properties of the aromatic ring, the nature of the leaving group, and the reaction conditions.

The most common synthetic route commences with the SNAr reaction of 3,4-difluoronitrobenzene with 2-methoxyphenol (guaiacol). The resulting nitroaromatic intermediate, 1-fluoro-2-(2-methoxyphenoxy)-4-nitrobenzene, is then subjected to a reduction step to yield the final aniline product. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Investigation of Substrate Scope and Reactivity in Aryl Ether and Aniline Formation

The substrate scope for this SNAr reaction is largely defined by the electrophilicity of the aryl halide and the nucleophilicity of the phenoxide.

Aryl Electrophile : The presence of a strong electron-wthdrawing group, such as a nitro group, positioned ortho or para to the leaving group is essential for activating the aromatic ring towards nucleophilic attack. csbsju.edu In the case of 3,4-difluoronitrobenzene, the nitro group at the 4-position activates both fluorine atoms, but the substitution occurs preferentially at the para position (C-4) relative to the nitro group. This regioselectivity is driven by the superior ability of the para position to stabilize the negative charge of the Meisenheimer intermediate through resonance. researchgate.net

Nucleophile : Various phenoxides can be employed, but for the synthesis of the target molecule, the nucleophile is the potassium or cesium salt of 2-methoxyphenol (guaiacol), formed in situ by the reaction of guaiacol with a base like potassium carbonate or cesium carbonate. The nucleophilicity of the phenoxide is a key factor in the reaction rate.

Following the formation of the diaryl ether, the nitro group is reduced to an amine. This transformation is typically achieved using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or reduction with metals like iron or tin in an acidic medium. researchgate.net

Role of Leaving Groups and Electronic Effects of Substituents

In SNAr reactions, the nature of the leaving group and the electronic effects of other substituents on the aromatic ring are critical determinants of reactivity.

Leaving Groups : For SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted, with fluoride being the best leaving group among the halogens (F > Cl > Br > I). stackexchange.comnih.gov This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which polarizes the carbon-fluorine bond and stabilizes the developing negative charge in the transition state and the Meisenheimer intermediate. stackexchange.comcsbsju.edu This stabilization lowers the activation energy for the initial attack, making fluoroarenes more reactive in SNAr reactions. stackexchange.com

Electronic Effects : The nitro group (-NO2) is a powerful activating group due to its strong electron-withdrawing nature through both inductive and resonance effects. When positioned ortho or para to the leaving group, it delocalizes the negative charge of the Meisenheimer intermediate onto its oxygen atoms, significantly stabilizing it and accelerating the reaction rate. csbsju.edu Conversely, electron-donating groups on the aryl electrophile would deactivate the ring towards nucleophilic attack.

Impact of Reaction Conditions: Temperature Control, Solvent Systems, and Catalysis (e.g., Cs2CO3, K2CO3)

The efficiency and yield of the SNAr synthesis of this compound's precursor are highly sensitive to reaction conditions.

Temperature Control : SNAr reactions typically require elevated temperatures to overcome the activation energy barrier associated with the disruption of aromaticity. The reaction between 3,4-difluoronitrobenzene and guaiacol is often conducted at temperatures ranging from 80°C to 120°C.

Solvent Systems : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-methylpyrrolidone (NMP) are preferred for SNAr reactions. These solvents are effective at solvating the cation of the phenoxide salt, which leaves a more "naked" and reactive phenoxide anion, thereby increasing the reaction rate. They also have high boiling points, which are suitable for the required reaction temperatures.

Catalysis/Base Selection : A base is required to deprotonate the phenol, generating the nucleophilic phenoxide. The choice of base can significantly influence the reaction outcome.

Potassium Carbonate (K2CO3) is a commonly used, cost-effective base. It is effective in promoting the reaction, though it may require higher temperatures or longer reaction times due to its relatively lower solubility in organic solvents compared to cesium carbonate. reddit.com

Cesium Carbonate (Cs2CO3) is often superior to K2CO3 in promoting diaryl ether synthesis. inno-chem.com.cnrsc.org The larger ionic radius of the cesium cation (Cs+) leads to weaker ion-pairing with the phenoxide, resulting in a more nucleophilic "naked" phenoxide. inno-chem.com.cn Furthermore, Cs2CO3 exhibits greater solubility in polar aprotic solvents, which increases the concentration of the base in the reaction medium and often leads to higher yields and shorter reaction times under milder conditions. inno-chem.com.cnresearchgate.netscirp.org

Below is a data table summarizing typical conditions for the key SNAr step.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Aryl Electrophile | 3,4-Difluoronitrobenzene | Activated by -NO2 group; F is an excellent SNAr leaving group. | researchgate.net |

| Nucleophile | 2-Methoxyphenol (Guaiacol) | Forms the desired phenoxy moiety of the target molecule. | researchgate.net |

| Base | K2CO3 or Cs2CO3 | Deprotonates the phenol. Cs2CO3 often provides higher yields/rates. | inno-chem.com.cnrsc.org |

| Solvent | DMF, DMSO, NMP | Polar aprotic solvents enhance nucleophilicity and are stable at high temperatures. | wikipedia.org |

| Temperature | 80-120 °C | Provides sufficient energy to overcome the activation barrier. | - |

While SNAr is the dominant strategy, transition metal-catalyzed reactions, particularly those involving copper, represent an alternative for the formation of the C-O diaryl ether bond. The Ullmann condensation is a classic example of such a transformation. wikipedia.org

Transition Metal-Catalyzed Coupling Reactions

Exploration of Copper-Catalyzed Methodologies for Phenoxy Bond Formation

The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol to form a diaryl or alkyl aryl ether. wikipedia.org While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder, more efficient catalytic systems. mdpi.com

For the synthesis of a molecule like this compound, a potential copper-catalyzed route could involve the coupling of a 4-amino-2-fluorophenol derivative with a 2-methoxyphenyl halide (or boronic acid in a Chan-Lam coupling variant). However, the presence of a free amino group can sometimes interfere with Ullmann-type reactions, necessitating the use of protecting groups. rsc.org Modern catalytic systems often employ ligands such as diamines or picolinic acid to facilitate the reaction under milder conditions and with catalytic amounts of copper. mdpi.com

Despite its potential, the copper-catalyzed approach is less commonly reported for the synthesis of this specific intermediate compared to the more direct and high-yielding SNAr pathway.

Potential for Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen (C-N) bonds. researchgate.net While the direct synthesis of this compound via this method is not the most commonly cited route, the potential exists for coupling an appropriate aryl halide or triflate with an ammonia surrogate. researchgate.net More specifically, a palladium catalyst could be employed to couple 3-fluoro-4-(2-methoxyphenoxy)bromobenzene with an ammonia equivalent.

However, challenges such as catalyst deactivation and the need for specialized ligands can complicate these reactions. nih.govnih.gov A more common application of palladium catalysis in related syntheses involves the formation of fluorinated anilines from aryl bromides or chlorides and fluoroalkylamines. nih.govnih.gov These reactions often require specific conditions, such as the use of a weaker base like potassium phenoxide (KOPh) and specialized phosphine ligands, to achieve high yields, especially with electron-rich anilines. nih.gov The turnover-limiting step in such couplings involving fluoroalkylamines is often the reductive elimination to form the C-N bond. nih.gov

Nitro Group Reduction Techniques to the Aniline Moiety

A crucial step in the synthesis of this compound is the reduction of the nitro group of its precursor, typically 4-(2-fluoro-4-nitrophenyl)morpholine or a similar nitroaromatic compound. researchgate.net This transformation is one of the most significant reactions in organic chemistry for producing anilines. nih.govacs.org

Metal-mediated reductions provide a classic and effective method for converting nitroarenes to anilines. The Béchamp reduction, using iron in acidic media, is a well-established industrial process. nih.govacs.org A milder and widely used variation employs iron powder in the presence of an electrolyte like ammonium chloride in a solvent mixture, often aqueous ethanol or methanol. researchgate.netacs.orgresearchgate.net This method offers considerable benefits, including being cost-effective and having a greater tolerance for other functional groups compared to more reactive reducing agents. acs.orgscispace.com

The reaction proceeds through a series of electron and proton transfers from the metal surface to the nitro group, leading to intermediates such as nitroso and hydroxylamine species before yielding the final aniline. acs.orglkouniv.ac.in The use of iron with ammonium chloride is considered a more environmentally friendly and safer option compared to reductions using tin (Sn) or zinc (Zn) in strong acids, as it avoids harsh acidic conditions and the need for strong bases during workup. acs.orgscispace.com

Table 1: Comparison of Metal-mediated Nitro Reduction Conditions

| Metal System | Acid/Electrolyte | Typical Solvent | Advantages | Disadvantages |

|---|---|---|---|---|

| Fe | NH4Cl | Ethanol/Water | Mild, cost-effective, high functional group tolerance | Can be slow, heterogeneous reaction |

| Sn | conc. HCl | Ethanol | Effective for a wide range of substrates | Requires strong acid, stoichiometric metal use |

Catalytic hydrogenation is an alternative, clean method for the reduction of nitro groups, producing water as the only byproduct. nih.govacs.org This technique involves treating the nitroaromatic compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. masterorganicchemistry.comwikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation with Pd/C is often the preferred method due to its efficiency. commonorganicchemistry.com However, a significant drawback is its potential to reduce other functional groups, such as halides, through dehalogenation. commonorganicchemistry.comlibretexts.org For substrates containing sensitive groups like bromine or chlorine, Raney nickel can be a more suitable choice. masterorganicchemistry.comcommonorganicchemistry.com While generally effective, catalytic hydrogenation can be risky on a large scale due to the potential for unstable hydroxylamine intermediates to decompose, causing dangerous temperature increases. mt.com

Alternative and Advanced Synthetic Approaches

To improve the efficiency, yield, and environmental footprint of the synthesis, particularly for the diaryl ether formation step, advanced methodologies have been explored.

Microwave-assisted organic synthesis has gained significant attention for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing yields. tandfonline.comresearcher.life The formation of the diaryl ether linkage in the precursor to this compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. Microwave irradiation can significantly accelerate this process. acs.orgnih.gov

The reaction typically involves coupling a phenol with an electron-deficient aryl halide. acs.org The high temperatures rapidly achieved with microwave heating in a high-boiling polar solvent like DMSO are responsible for the rate acceleration. acs.orgtsijournals.com In many cases, these reactions can proceed to completion in 5-10 minutes in high to excellent yields, often without the need for a catalyst. acs.orgnih.gov The resulting products are often of high purity, simplifying the workup procedure to a simple filtration and washing. acs.org

Table 2: Microwave-Assisted Diaryl Ether Synthesis

| Reactants | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| Phenols + Electron-deficient Aryl Halides | Cs₂CO₃ | DMSO | 6-9 min | 53-90% tandfonline.com |

In line with the principles of green chemistry, there is a growing interest in developing solvent-free reaction systems. researcher.life These methods reduce the use of volatile and often toxic organic solvents, leading to cleaner and more environmentally friendly processes. Microwave-assisted reactions can be effectively coupled with solvent-free conditions, where neat reactants are exposed to microwave irradiation. researcher.life This technique offers advantages such as operational simplicity, rapid reaction rates, and often increased yields. researcher.life The synthesis of diaryl ethers from phenols and nitroaryl fluorides has been successfully demonstrated under these eco-friendly conditions. researcher.life

Chemical Reactivity and Derivatization

Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring of 3-fluoro-4-(2-methoxyphenoxy)aniline is susceptible to attack by both electrophiles and, under certain conditions, nucleophiles. The directing effects of the substituents play a crucial role in determining the outcome of these reactions.

Electrophilic Aromatic Substitution Studies on the Fluoroaniline Moiety

The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The 2-methoxyphenoxy group is also an ortho-, para-director. The positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack.

Given the substitution pattern of this compound, the possible positions for electrophilic attack are C2, C5, and C6. Steric hindrance from the bulky 2-methoxyphenoxy group at C4 might disfavor substitution at the C5 position. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, in halogenation, an electrophilic halogen attacks the benzene (B151609) ring. wikipedia.orgyoutube.comyoutube.com Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. byjus.comrushim.ruyoutube.comunacademy.comlibretexts.org

Due to the high activation of the aniline ring, reactions such as bromination with bromine water can lead to polysubstitution, for instance, yielding 2,4,6-tribromoaniline (B120722) from aniline. byjus.com To achieve monosubstitution, the reactivity of the amino group is often moderated by acylation to form an amide, which is a less powerful activating group.

Nucleophilic Aromatic Substitution on Substituted Derivatives

While the electron-rich aniline ring is generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur on derivatives of this compound, particularly if strong electron-withdrawing groups are introduced onto the ring. The fluorine atom itself can act as a leaving group in SNAr reactions, especially when activated by an ortho or para electron-withdrawing group.

For example, in compounds with a nitro group positioned ortho or para to the fluorine atom, the fluorine can be displaced by a nucleophile. This type of reaction is a common strategy for introducing a variety of functional groups onto an aromatic ring.

Transformations Involving the Amino Group

The primary amino group of this compound is a key site for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

Acylation and Sulfonylation Reactions

The amino group readily undergoes acylation with acylating agents such as acid chlorides or anhydrides to form amides. For instance, reaction with acetic anhydride (B1165640) would yield N-(3-fluoro-4-(2-methoxyphenoxy)phenyl)acetamide. ias.ac.inosti.govreddit.com This reaction is often used to protect the amino group or to modulate its electronic properties.

Similarly, sulfonylation of the amino group with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base affords sulfonamides. semanticscholar.orgresearchgate.netresearchgate.net This reaction is a common method for the synthesis of sulfonamide derivatives, which are an important class of compounds in medicinal chemistry.

Table 1: Examples of Acylation and Sulfonylation Reactions on Anilines

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aniline | Acetic Anhydride | Acetanilide (B955) | Acylation |

| 3-Bromoaniline | p-Toluenesulfonyl Chloride | N-(3-bromophenyl)-4-methylbenzenesulfonamide | Sulfonylation |

Formation of Imine and Amide Linkages

The primary amino group of this compound can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

Furthermore, the amino group can react with carboxylic acids to form amides. This transformation often requires the use of a coupling agent to activate the carboxylic acid. Amide bond formation is a fundamental reaction in organic synthesis, particularly in the construction of peptides and other biologically active molecules. unimi.itrsc.org

Diazotization Reactions

The primary aromatic amino group of this compound can be converted into a diazonium salt upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This provides a powerful method for introducing these functional groups onto the aromatic ring in a regioselective manner. The diazonium group can also be replaced by other groups such as hydroxyl (-OH), fluoro (-F) in the Balz-Schiemann reaction, or hydrogen (-H) via reduction. vaia.comyoutube.com

Table 2: Common Diazotization and Subsequent Reactions

| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product | Reaction Name |

| Arylamine | NaNO2, HCl (0-5 °C) | Aryl Diazonium Chloride | CuCl | Aryl Chloride | Sandmeyer Reaction |

| Arylamine | NaNO2, HCl (0-5 °C) | Aryl Diazonium Chloride | CuBr | Aryl Bromide | Sandmeyer Reaction |

| Arylamine | NaNO2, HCl (0-5 °C) | Aryl Diazonium Chloride | CuCN | Aryl Cyanide | Sandmeyer Reaction |

| Arylamine | HBF4, NaNO2 (0-5 °C), then heat | Aryl Diazonium Tetrafluoroborate | Heat | Aryl Fluoride | Balz-Schiemann Reaction |

| Arylamine | NaNO2, HCl (0-5 °C) | Aryl Diazonium Chloride | H3PO2 | Arene | Deamination |

Reactivity of the Phenoxy and Methoxy (B1213986) Moieties

The phenoxy and methoxy groups are key sites for the chemical modification of this compound. The methoxy group can be cleaved to reveal a reactive phenolic hydroxyl group, while the phenoxy ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various substituents.

Functionalization of the Methoxy Group

The primary functionalization reaction of the methoxy group is its cleavage, or O-demethylation, to yield a phenol. This transformation is typically achieved under stringent conditions using strong Lewis acids or protic acids.

O-Demethylation Reactions:

Other reagents that can be employed for O-demethylation include aluminum chloride (AlCl₃) and strong acids like hydrobromic acid (HBr). sigmaaldrich.com Thiolates in polar aprotic solvents at elevated temperatures also serve as effective demethylating agents. organic-chemistry.org The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, while BBr₃ is a powerful reagent, its high reactivity might necessitate the protection of the amino group in this compound to prevent unwanted side reactions.

Table 1: Common Reagents and Conditions for O-Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | Dichloromethane (B109758) (DCM), -78°C to room temperature | Highly effective but requires careful handling due to its reactivity and moisture sensitivity. sigmaaldrich.com |

| Aluminum chloride (AlCl₃) | Dichloromethane or nitrobenzene, room temperature to reflux | A strong Lewis acid, often requiring stoichiometric amounts. |

| Hydrobromic acid (HBr) | Acetic acid or neat, elevated temperatures | A strong protic acid, conditions can be harsh. sigmaaldrich.com |

| Thiolates (e.g., EtSNa) | Polar aprotic solvent (e.g., DMF), elevated temperatures | A nucleophilic cleavage method. organic-chemistry.org |

Ring Functionalization of the Phenoxy System

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution. The directing effects of the substituents on both aromatic rings will influence the position of substitution. The aniline moiety is a strongly activating, ortho-, para-directing group. google.com However, direct electrophilic substitution on an unprotected aniline can be complicated by the reactivity of the amino group itself, which can be oxidized or can coordinate with Lewis acids. google.com Therefore, protection of the amino group, for example by acetylation to form an acetanilide, is often a necessary preliminary step.

Nitration:

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Direct nitration of anilines can lead to oxidation and the formation of a mixture of products, including meta-isomers due to the formation of the anilinium ion in the acidic medium. google.com Protecting the amino group as an acetanilide mitigates these issues and directs the substitution primarily to the ortho and para positions relative to the activating acetamido group. A related compound, o-fluoro-morpholinyl benzene, has been nitrated using nitric acid in acetic acid. biosynth.com

Halogenation:

Halogenation involves the introduction of a halogen atom (e.g., Cl, Br, I) onto the aromatic ring. Similar to nitration, direct halogenation of aniline can lead to polysubstitution. google.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. google.com To achieve monosubstitution, the amino group is typically protected. Halogenation of N-acetyl aminopyridines and thiazole (B1198619) compounds has been successfully carried out using sodium halides (NaX) and Oxone as an oxidant in ethanol. google.com

Sulfonation:

Sulfonation introduces a sulfonic acid (-SO₃H) group. The reaction of aniline with sulfuric acid can yield sulfanilic acid (p-aminobenzenesulfonic acid). google.com The synthesis of sulfonated derivatives of 2-fluoroaniline (B146934) has been achieved through various methods, including reaction with amidosulfonic acid.

Friedel-Crafts Acylation:

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring and is a key method for the formation of aryl ketones. sigmaaldrich.com The direct Friedel-Crafts acylation of anilines is generally unsuccessful because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Therefore, protection of the amino group is essential. The Friedel-Crafts acylation of anilides can be effectively catalyzed by various Lewis acids.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenoxy Ring of Protected this compound

| Reaction | Reagent/Catalyst | Expected Product |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group |

| Bromination | Br₂/FeBr₃ | Introduction of a bromo group |

| Chlorination | Cl₂/AlCl₃ | Introduction of a chloro group |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid group |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group |

The regioselectivity of these reactions on the phenoxy ring will be influenced by the existing substituents. The activating effect of the ether oxygen and the directing influence of the methoxy group will play a crucial role in determining the position of the incoming electrophile.

Inability to Generate Article on "this compound" Due to Lack of Available Scientific Data

A comprehensive and thorough search of scientific literature and chemical databases has revealed a significant lack of published experimental data for the chemical compound This compound . While the compound is indexed in databases, there is no available research detailing its specific structural elucidation or conformational analysis through experimental techniques.

The user's request for an article with detailed research findings, including data tables on its spectroscopic and crystallographic characterization, cannot be fulfilled without resorting to speculation or the misrepresentation of data from analogous compounds. Adhering to the principles of scientific accuracy and factual reporting, it is not possible to generate content on the following topics as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (¹H, ¹³C, ¹⁹F): No published experimental NMR spectra are available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis: No experimentally recorded IR or Raman spectra have been found in the literature.

Mass Spectrometry for Molecular Weight and Fragmentation Studies: While theoretical mass is calculable, no public experimental mass spectrometry data detailing fragmentation patterns exists.

X-ray Crystallography and Solid-State Structure Determination: There is no evidence of a crystal structure for this compound having been determined or deposited in crystallographic databases. Consequently, information on crystal packing, intermolecular interactions, dihedral angles, and molecular geometry is unavailable.

Generating an article based on the provided outline would require specific, experimentally verified data that is currently not in the public domain for this compound. To maintain a high standard of accuracy and avoid generating content that is not factually verifiable, the creation of the requested article is not possible at this time.

Structural Elucidation and Conformational Analysis

X-ray Crystallography and Solid-State Structure Determination

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data from X-ray crystallography for 3-Fluoro-4-(2-methoxyphenoxy)aniline. Consequently, a detailed analysis of its solid-state conformation, including specific torsion angles, bond lengths, and crystal packing interactions derived from single-crystal X-ray diffraction, cannot be provided at this time.

While conformational analysis in the solid state provides invaluable insights into the intrinsic geometric preferences of a molecule and the intermolecular forces that govern its crystal lattice, such a study for this compound has not been publicly reported. The conformation of diaryl ethers in the solid state is of significant interest as it is determined by the interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding and the influence of crystal packing forces.

For analogous structures, X-ray diffraction studies typically reveal key conformational features such as:

Orientation of Substituents: The spatial arrangement of the fluoro and methoxy (B1213986) groups relative to the planes of the phenyl rings would be a key feature.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds (involving the aniline (B41778) -NH2 group), halogen bonds (involving the fluorine atom), and π-π stacking interactions between the aromatic rings.

Without experimental crystallographic data, any discussion of the solid-state conformation of this compound would be purely speculative. Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Ab Initio Methods for Energy and Reactivity Prediction

Ab Initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to provide a more rigorous calculation of the molecule's energy. These methods are computationally more intensive but can offer a higher level of accuracy for predicting reactivity.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

Vibrational Spectroscopy Simulations and Assignments

Theoretical Prediction of IR and Raman Spectra

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to simulate the infrared (IR) and Raman spectra, predicting the position and intensity of the absorption bands.

Comparative Analysis with Experimental Vibrational Data

In a complete study, the theoretically predicted IR and Raman spectra would be compared with experimentally recorded spectra. This comparison helps to validate the computational model and allows for a detailed assignment of the experimental vibrational bands to specific molecular motions. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data.

While the methodologies described are standard, the specific quantitative results and detailed analysis for 3-Fluoro-4-(2-methoxyphenoxy)aniline are absent from the available scientific literature. Without access to a dedicated computational study on this compound, any presentation of data tables or specific research findings would be speculative.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational chemistry technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, as it illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP is plotted onto the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue represents areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow denote regions with intermediate potential.

For this compound, an MEP analysis would be expected to show a high electron density (red) around the nitrogen atom of the aniline (B41778) group and the oxygen atoms of the methoxy (B1213986) and ether linkages, due to the presence of lone pairs of electrons. These regions would be the most likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group and the aromatic rings would likely exhibit a positive potential (blue), indicating them as sites for nucleophilic interaction. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. Understanding the MEP map of this compound is crucial for predicting its interactions with biological targets and other molecules.

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. bohrium.comresearchgate.net The NLO properties of a molecule are related to its hyperpolarizability.

Charge Distribution Analysis (e.g., Mulliken Charges)

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule. One of the most common methods for this is Mulliken population analysis. This computational technique partitions the total electron density among the different atoms, providing a set of partial charges. These charges are useful for understanding a molecule's reactivity, polarity, and intermolecular interactions.

For this compound, a Mulliken charge analysis would quantify the electron-donating and electron-withdrawing effects of its various functional groups. It is expected that the nitrogen and oxygen atoms would carry significant negative charges due to their high electronegativity and the presence of lone pairs. The fluorine atom, being the most electronegative element, would also exhibit a substantial negative charge. Conversely, the carbon atoms bonded to these electronegative atoms, as well as the hydrogen atoms, would likely possess positive charges. The precise values of these charges would provide a more detailed picture of the electronic landscape of the molecule. niscpr.res.in

Thermochemical and Thermodynamic Property Calculations

Computational chemistry allows for the prediction of various thermochemical and thermodynamic properties of molecules, such as their heat of formation, entropy, and Gibbs free energy. These calculations are typically performed using methods like DFT and are crucial for understanding the stability and reactivity of a compound under different conditions. mdpi.com

For this compound, theoretical calculations could provide valuable data on its thermodynamic stability. For instance, the calculated heat of formation would indicate the energy released or absorbed during the molecule's formation from its constituent elements in their standard states. The entropy and Gibbs free energy values would be essential for predicting the spontaneity of reactions involving this compound. While experimental calorimetric studies are the gold standard, computational predictions offer a rapid and cost-effective way to estimate these properties, especially for novel or uncharacterized molecules. mdpi.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into a molecule's conformational flexibility, its interactions with its environment (such as a solvent or a biological receptor), and its thermodynamic properties. nih.govajchem-a.com

Role As a Precursor in Organic Synthesis of Complex Molecular Architectures

Design and Synthesis of Novel Chemical Scaffolds Incorporating the 3-Fluoro-4-(2-methoxyphenoxy)aniline Unit

The this compound unit is a key component in the design and synthesis of novel chemical scaffolds, particularly those targeted at biological macromolecules like protein kinases. Its structure is frequently incorporated into larger frameworks to create potent and selective inhibitors. For instance, this aniline (B41778) derivative is a crucial intermediate in the synthesis of a series of 4-phenoxyquinoline derivatives designed as c-Met kinase inhibitors. nih.govnih.gov In these syntheses, the amino group of the aniline typically partakes in a nucleophilic substitution or a coupling reaction to be linked to a quinoline (B57606) core, forming the final complex molecule.

The design strategy often involves merging known pharmacophores into a single molecular entity. nih.gov The this compound fragment can be combined with various heterocyclic systems, such as thiazoles, thiadiazoles, and pyrroles, to generate hybrid molecules with enhanced biological activity. nih.govnih.govmdpi.com The synthesis of these scaffolds often involves multi-step reaction sequences where the aniline is introduced to build upon a pre-existing molecular fragment. For example, thiazole (B1198619) carboxamide derivatives have been synthesized by reacting substituted anilines like 4-(2-methoxyphenoxy)aniline (B185882) with a carboxylic acid precursor in the presence of coupling agents. nih.gov This modular approach allows for the systematic exploration of chemical space around a core scaffold.

Development of Substituted Anilines as Versatile Chemical Building Blocks

Substituted anilines are foundational building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. researchgate.net The strategic placement of substituents on the aniline ring is a powerful tool for fine-tuning the properties of target molecules. The title compound, this compound, is an exemplar of a highly functionalized aniline designed for specific applications in medicinal chemistry.

The development of such building blocks is critical for the synthesis of modern drugs. For example, the related compound 3-fluoro-4-morpholinoaniline (B119058) is a key intermediate in the synthesis of the antibiotic linezolid. researchgate.net Similarly, the fluorine atom present in this compound is a common feature in many successful pharmaceuticals, including fluoroquinolone antibiotics. mdpi.com The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. The synthesis of these specialized anilines often begins with the nitration of an aromatic precursor, followed by reduction of the nitro group to the desired aniline functionality. researchgate.net

Strategies for Constructing Macrocyclic and Polycyclic Systems

Macrocycles, cyclic molecules containing large rings, represent a privileged class of compounds found in numerous natural products and approved drugs. nih.gov The construction of these complex architectures is a significant challenge in organic synthesis. While specific examples utilizing this compound are not detailed in the provided literature, its structural motifs can be incorporated into macrocyclic frameworks using established synthetic strategies. A derivative of this aniline, functionalized with a second reactive group, could serve as a linear precursor for macrocyclization.

Several powerful methodologies are employed for the synthesis of macrocycles: nih.govresearchgate.net

Ring-Closing Metathesis (RCM): This method uses transition-metal catalysts to form a new double bond, closing a linear precursor into a macrocycle. nih.gov

Macrolactamization: This involves the intramolecular formation of an amide bond to form a large lactam ring. nih.gov

Transition Metal-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura or Stille coupling can be used intramolecularly to form carbon-carbon bonds and close a macrocyclic ring. nih.gov

Click Chemistry: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction used to form triazole-containing macrocycles. researchgate.net

These strategies enable the creation of diverse macrocyclic structures, including peptides and peptidomimetics, which have shown therapeutic potential. rsc.orgnih.gov The incorporation of the this compound moiety could impart unique conformational constraints and properties to the resulting macrocycle.

Synthesis of Analogues for Structure-Reactivity and Structure-Function Relationship Studies

Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery. The synthesis of a series of analogues based on a lead compound allows researchers to probe these relationships. The this compound scaffold is an excellent platform for such studies. By systematically modifying different parts of the molecule, chemists can identify which functional groups are essential for activity and which can be altered to improve properties like potency and selectivity.

In studies of related c-Met kinase inhibitors, researchers synthesized a library of compounds based on a core structure that includes a substituted aniline. researchgate.net These studies revealed that variations in the substituents on the aniline and connected heterocyclic systems had a significant impact on the inhibitory activity. nih.govresearchgate.net For example, the presence of a 2-chloro or 2-trifluoromethyl substituted phenyl group on a connected cinnoline (B1195905) ring was found to be favorable for antitumor activity. nih.gov Docking studies are often used in conjunction with SAR to understand how these analogues interact with their biological target at the molecular level. researchgate.net

Below is a data table showing examples of structurally related compounds and their corresponding inhibitory activity against c-Met kinase, illustrating the principles of SAR.

| Compound ID | R1 Group | R2 Group | Inhibitory Activity (pIC50) |

| A1 | Me | 2-fluorophenyl | 0.76 |

| A2 | Me | 2-(4-methyl-1-piperazinyl)ethoxy | 0.09 |

| A3 | Me | 2,5-difluorophenyl | 0.04 |

| A4 | Me | 2-fluoro-5-methylphenyl | 0.09 |

| A5 | Me | 3-acetylphenyl | 0.09 |

| A6 | Me | 5-chloro-2-fluorophenyl | 0.07 |

| Data derived from studies on 3-fluoro-4-(pyrrolo[2,1-f] nih.govresearchgate.netopenaccessjournals.comtriazin-4-yloxy)aniline derivatives. researchgate.net |

Applications in Combinatorial Chemistry and Compound Library Synthesis

Combinatorial chemistry is a revolutionary approach that enables the rapid synthesis and screening of large numbers of different but structurally related molecules, known as compound libraries. openaccessjournals.com This technology has dramatically accelerated the pace of drug discovery and materials science. openaccessjournals.com The core principle is to systematically combine a set of building blocks in all possible combinations.

Versatile chemical building blocks like this compound are ideally suited for combinatorial synthesis. The reactive amine group provides a handle for attaching the molecule to a solid support or for reacting it with a diverse set of chemical partners in a parallel fashion. openaccessjournals.com Key techniques in combinatorial chemistry include:

Parallel Synthesis: This method involves the simultaneous synthesis of multiple compounds in separate reaction vessels, often automated to increase throughput. openaccessjournals.com

Diversity-Oriented Synthesis (DOS): This strategy focuses on creating libraries of structurally diverse and complex molecules, aiming to explore a wide range of chemical space. openaccessjournals.com

By using this compound as a starting material, vast libraries of novel compounds can be generated and screened against biological targets to identify new potential drug candidates more efficiently than traditional, one-by-one synthesis methods. openaccessjournals.com

Utility in Advanced Organic Synthesis towards Diverse Molecular Targets

The utility of this compound in advanced organic synthesis stems from its unique combination of functional groups, which allows it to serve as a precursor to a wide range of complex molecular targets. Its primary application lies within medicinal chemistry, where it is used to construct novel heterocyclic compounds with potential therapeutic value.

Its role as a key building block for potent c-Met kinase inhibitors is a prominent example. nih.govnih.gov These inhibitors often feature a quinoline core linked to the aniline, and have demonstrated significant antiproliferative activity against various cancer cell lines. nih.gov Beyond kinase inhibitors, the aniline can be incorporated into other biologically active scaffolds. For example, related phenoxy anilines have been used to synthesize thiazole carboxamide derivatives, which are being investigated for their COX inhibitory activity. nih.gov The development of efficient synthetic routes to precursors like this compound is a decisive factor in the preparation of these complex final products. mdpi.com Its structural features make it a valuable tool for synthetic chemists aiming to create novel molecules to address pressing challenges in medicine and beyond.

常见问题

Q. What cross-disciplinary applications exist beyond pharmaceuticals (e.g., materials science)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。